MAO-A Enzyme Inhibition: Divergent Target Profile from NMDA-Focused Amino-Adamantanes
2-(Aminomethyl)adamantan-2-ol inhibits human monoamine oxidase A (MAO-A) with an IC₅₀ of 10,000 nM (10 μM), as measured by luminescence assay after 1-hour incubation [1]. In contrast, the classical amino-adamantanes memantine and amantadine are not reported as MAO-A inhibitors at comparable concentrations; their primary mechanism is NMDA receptor antagonism with IC₅₀ values of 0.5-20 μM depending on subunit composition [2]. This divergent target profile suggests that the bifunctional (aminomethyl + hydroxyl) substitution pattern redirects binding affinity toward amine oxidases rather than ionotropic glutamate receptors.
| Evidence Dimension | Human MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 μM) |
| Comparator Or Baseline | Memantine and amantadine: No reported MAO-A inhibition at <100 μM (NMDA antagonism IC₅₀ = 0.5-20 μM) |
| Quantified Difference | Qualitative mechanistic divergence; target compound shows MAO-A activity not observed in comparators |
| Conditions | Luminescence assay, human MAO-A enzyme, 1-hour incubation, pH not specified |
Why This Matters
For researchers screening adamantane libraries for monoamine oxidase modulation, 2-(aminomethyl)adamantan-2-ol offers a distinct chemotype not represented by NMDA-centric amino-adamantanes.
- [1] BindingDB. BDBM50425476: CHEMBL2313285. Inhibition of human MAO-A by 2-(aminomethyl)adamantan-2-ol. View Source
- [2] Parsons, C.G., et al. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists. Neuropharmacology, 34(10), 1239-1258. View Source
